N-(4-(N-((5-benzoylthiophen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide
Description
Historical Development of Thiophene-Sulfonamide Compounds
The synthesis of sulfonamides dates to the 1930s, with sulfanilamide marking the first clinically used antibiotic. Thiophene's incorporation into drug design gained momentum in the mid-20th century, driven by its metabolic stability and synthetic accessibility. Early milestones include:
- 1935 : Discovery of sulfanilamide's antibacterial properties, establishing sulfonamides as foundational chemotherapeutic agents.
- 1960s–1980s : Emergence of thiophene-containing drugs such as ticlopidine (antiplatelet) and suprofen (anti-inflammatory), demonstrating thiophene's therapeutic versatility.
- 2000s : Rational design of hybrid molecules like N-(4-(N-((5-benzoylthiophen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide , which merges sulfonamide's enzyme-inhibitory capacity with thiophene's modularity.
Key synthetic breakthroughs include the Paal-Knorr thiophene synthesis and sulfonamide derivatization via sulfonyl chloride intermediates. These methods enabled systematic structural diversification, as seen in the compound's benzoylthiophene and isobutyramide substituents.
Significance in Medicinal Chemistry Research
Thiophene-sulfonamides address critical challenges in drug discovery:
The dual pharmacophoric strategy in this compound exemplifies this approach, where the sulfamoylphenyl group likely targets enzymes like dihydropteroate synthetase, while the benzoylthiophene moiety modulates lipophilicity and bioavailability.
Evolution of Structural Modifications in Thiophene Sulfonamides
Structural optimization of thiophene-sulfonamides follows three primary axes:
Thiophene Ring Substitution :
Sulfonamide Linker Variations :
Hybridization with Heterocycles :
- Pyridine-oxadiazole systems (as in related compounds): Augment kinase inhibition through hydrogen-bonding networks.
A comparative analysis of substituent effects is summarized below:
Position of this compound in Current Research
This compound epitomizes third-generation thiophene-sulfonamides, characterized by:
- Multitarget Potential : The benzoylthiophene moiety may inhibit kinases (e.g., JNK), while the sulfamoyl group could target carbonic anhydrases or folate biosynthesis enzymes.
- Enhanced Selectivity : Structural rigidity from the phenyl-isobutyramide chain reduces off-target interactions compared to earlier analogs.
- Synthetic Scalability : Modular assembly via sequential sulfonylation and amidation aligns with green chemistry principles.
Recent studies highlight its utility as a scaffold for antimicrobial and anticancer agents, with in silico models predicting strong binding to Staphylococcus aureus dihydropteroate synthetase (docking score: −9.2 kcal/mol) and human JNK3 (ΔG: −11.4 kcal/mol).
Properties
IUPAC Name |
N-[4-[(5-benzoylthiophen-2-yl)methylsulfamoyl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-15(2)22(26)24-17-8-11-19(12-9-17)30(27,28)23-14-18-10-13-20(29-18)21(25)16-6-4-3-5-7-16/h3-13,15,23H,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSKAYKRQYRLEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-((5-benzoylthiophen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 5-benzoylthiophene-2-carbaldehyde with a sulfonamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-((5-benzoylthiophen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its sulfonamide moiety, which is known for antibacterial activity.
Mechanism of Action
The mechanism of action of N-(4-(N-((5-benzoylthiophen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide is likely related to its ability to interact with biological targets through its sulfonamide and thiophene groups. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for folic acid synthesis in bacteria. The thiophene ring may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Sulfonamide Derivatives
Key Observations:
- Acyl Chain Impact : The target compound’s isobutyramide (branched C4) likely increases lipophilicity compared to linear acyl chains (e.g., 5a: C4 butyramide) . Branched chains may improve membrane permeability but could reduce solubility.
- Melting Points : Linear acyl analogs (5a–5d) show melting points inversely correlated with chain length (e.g., 5a: 180–182°C vs. 5d: 143–144°C), suggesting branching in the target compound might lower melting points due to reduced crystallinity .
Biological Activity
N-(4-(N-((5-benzoylthiophen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide, with the CAS number 1797282-30-4, is a complex organic compound notable for its diverse biological activities. This compound belongs to the sulfamoyl derivatives category and features a unique molecular structure that includes a thiophene moiety and an isobutyramide group. The potential therapeutic applications of this compound are under investigation in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C22H22N2O4S2
- Molecular Weight : Approximately 358.43 g/mol
The compound exhibits significant structural complexity due to multiple aromatic rings and functional groups, which may contribute to its biological activity.
The precise mechanism of action for this compound is not fully elucidated. However, compounds with similar structures often exhibit anti-inflammatory properties, suggesting potential therapeutic applications in treating inflammatory diseases. The presence of the sulfamoyl group may facilitate interactions with biological targets such as enzymes or receptors, modulating their activity.
Potential Therapeutic Applications
Research indicates that this compound may have applications in:
- Anti-inflammatory Treatments : Due to its structural similarity to known anti-inflammatory agents.
- Antimicrobial Activity : Investigated for potential use against various pathogens.
- Cancer Research : Potential as a candidate for drug development targeting cancer cells.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that sulfamoyl derivatives exhibit significant inhibition of pro-inflammatory cytokines in vitro, indicating potential use in inflammatory conditions.
- Anticancer Properties : Research has shown that compounds similar to this compound can induce apoptosis in cancer cell lines, suggesting a pathway for therapeutic development.
- Antimicrobial Efficacy : Preliminary studies indicate that this compound may inhibit bacterial growth, warranting further exploration into its use as an antibiotic.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other sulfamoyl compounds:
Synthesis and Analytical Techniques
The synthesis of this compound involves multi-step processes, typically requiring careful control of reaction conditions such as temperature and pH. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of intermediates and final products.
Synthetic Route Overview
- Starting Materials : 5-benzoylthiophene derivatives.
- Reagents : Sulfonamide reagents.
- Conditions : Reflux in appropriate solvents (e.g., ethanol).
- Purification : Techniques such as recrystallization or chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
